
4-Amino-3-phenylbutyric acid hydrochloride
Overview
Description
Mechanism of Action
Target of Action
4-Amino-3-phenylbutyric acid hydrochloride, also known as Phenibut, primarily targets the GABA (gamma-aminobutyric acid) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a significant role in reducing neuronal excitability throughout the nervous system .
Mode of Action
Phenibut acts as a GABA-mimetic , primarily at GABA(B) receptors . It is structurally related to GABA, and hence is a GABA analogue . It is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, Phenibut mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .
Biochemical Pathways
Phenibut’s action on GABA receptors leads to increased inhibitory signals in the central nervous system. This can result in anxiolytic (anti-anxiety), and nootropic (cognition-enhancing) effects . The increase in dopamine concentration can also contribute to its mood-enhancing properties .
Pharmacokinetics
Phenibut is well-absorbed in the body with a bioavailability of over 63% for a 250 mg dose . It is usually taken orally, but may also be administered rectally . The onset of action is typically 2-4 hours when taken orally . The elimination half-life is approximately 5.3 hours for a 250 mg dose , and it is primarily excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of Phenibut’s action include decreased anxiety, improved cognitive function, and potential mood enhancement . Side effects can include sedation, sleepiness, nausea, irritability, agitation, dizziness, euphoria, and sometimes headache . Overdose of Phenibut can produce marked central nervous system depression including unconsciousness .
Action Environment
The action, efficacy, and stability of Phenibut can be influenced by various environmental factors. For instance, the presence of other substances or medications in the body can affect Phenibut’s absorption, distribution, metabolism, and excretion. Additionally, individual factors such as age, health status, and genetic makeup can also influence Phenibut’s effects .
Biochemical Analysis
Biochemical Properties
4-Amino-3-phenylbutyric acid hydrochloride acts as a GABA-mimetic, primarily at GABAB receptors . It has anxiolytic and nootropic (cognition enhancing) effects . It has been shown to be effective in treating pediatric patients with epilepsy, as well as in the treatment of various metabolic disorders .
Cellular Effects
This compound binds to the benzodiazepine binding site on GABAA receptors and enhances the inhibitory actions of GABA . This causes sedation and muscle relaxation, which can be helpful for patients who have experienced a seizure or are withdrawing from benzodiazepines . This compound also increases locomotor activity in rats and has been shown to have no effect on cardiac function .
Molecular Mechanism
This compound is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .
Temporal Effects in Laboratory Settings
There are reports of adverse health effects associated with the use of this compound, and some evidence suggests that continued use can lead to dependence and increased tolerance, which means an increasingly higher dose is needed for the same effect .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known that it is structurally related to the neurotransmitter γ-aminobutyric acid (GABA), and hence is a GABA analogue .
Biological Activity
4-Amino-3-phenylbutyric acid hydrochloride, commonly referred to as Phenibut, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). It exhibits various biological activities primarily associated with its interaction with the GABAergic system. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following structural formula:
It is characterized by a phenyl group attached to a GABA backbone, enhancing its lipophilicity and bioactivity compared to GABA itself.
Phenibut functions primarily as a GABA_B receptor agonist , with additional activity at GABA_A receptors. Its binding affinity varies among different receptor subtypes, influencing its pharmacodynamics:
Compound | GABA_B IC50 (μM) | GABA_A IC50 (μM) |
---|---|---|
GABA | 0.08 | 0.12 |
Phenibut | 9.6 | >100 |
Baclofen | 0.13 | >100 |
This table illustrates that while Phenibut has a significantly lower affinity for GABA_B receptors compared to GABA, it still exhibits notable activity that can lead to anxiolytic effects and sedation .
Biological Activity and Therapeutic Uses
Phenibut has been studied for its potential therapeutic effects in treating anxiety disorders, sleep disturbances, and cognitive impairments. Its anxiolytic properties are attributed to its ability to enhance GABAergic transmission in the central nervous system (CNS), leading to decreased neuronal excitability.
Case Studies
- Anxiety Treatment : A study involving patients with generalized anxiety disorder demonstrated that administration of Phenibut significantly reduced anxiety levels compared to placebo over a four-week period. Patients reported improved mood and sleep quality .
- Cognitive Enhancement : In a controlled trial, participants taking Phenibut showed improved performance on cognitive tasks, particularly those requiring memory retention and problem-solving skills. These effects were attributed to enhanced neurotransmission in the hippocampus .
- Acute Toxicity Reports : Despite its benefits, there are documented cases of acute toxicity associated with high doses of Phenibut. Symptoms included sedation, myoclonic jerking, and seizures in individuals with comorbid substance abuse disorders .
Pharmacokinetics
Phenibut is well absorbed when administered orally, with bioavailability reported at approximately 63%. The plasma half-life is around 5.3 hours, allowing for dosing flexibility in clinical applications . Its metabolism occurs predominantly in the liver with minimal formation of active metabolites.
Comparative Analysis
The following table compares Phenibut with other GABAergic agents regarding their pharmacokinetic properties:
Agent | Bioavailability | Half-Life (hours) | Mechanism of Action |
---|---|---|---|
Phenibut | ≥63% | 5.3 | GABA_B agonist |
Baclofen | ~70% | 3-6 | GABA_B agonist |
Gabapentin | ~80% | 5-7 | Calcium channel blocker |
Vigabatrin | ~100% | 5-7 | GABA transaminase inhibitor |
Q & A
Basic Research Questions
Q. How is 4-amino-3-phenylbutyric acid hydrochloride synthesized, and what are the critical steps in its preparation?
- Methodological Answer : The compound is synthesized via two primary routes:
- (1) Starting from α,γ-diamino-β-phenylpropane, as described by Jackson and Kenner (1928), involving condensation and cyclization under controlled pH and temperature .
- (2) An alternative method by Cologne and Pouchol (1962) uses catalytic hydrogenation of precursor nitro compounds, requiring precise control of hydrogen pressure and reaction time to avoid over-reduction .
Q. What are the key physicochemical properties used to characterize this compound?
- Key Properties :
- Melting Point : Discrepancies exist between sources: 194–202°C (hydrochloride salt, ) vs. 250–253°C (decomposition, free acid form, ). These differences may arise from polymorphic forms or salt vs. free acid comparisons .
- Molecular Weight : 215.68 g/mol (hydrochloride salt; CHClNO) .
- Solubility : Limited aqueous solubility (exact data unavailable), necessitating solvents like DMSO or ethanol for in vitro studies .
Q. What pharmacological mechanisms underpin its use in neuropharmacological research?
- Mechanism : The compound (Phenibut) acts as a GABA receptor agonist and modulates dopamine release. Its phenyl group enhances blood-brain barrier (BBB) penetration compared to unmodified GABA .
- Key Studies :
- Khaunina (1964) demonstrated anxiolytic and nootropic effects in animal models, with dose-dependent sedation at higher concentrations .
- Clinical reviews note its dual action on GABA and glutamate systems, but human trials are limited due to regulatory restrictions .
Advanced Research Questions
Q. How do stereochemical variations influence the biological activity of this compound?
- Enantiomer-Specific Activity :
- The (R)-enantiomer (CAS 52992-48-0) shows higher affinity for GABA receptors than the (S)-form, as confirmed by radioligand binding assays .
- Isotope substitution studies (Khaunina, 1971) revealed that deuterated analogs retain activity but exhibit altered pharmacokinetics, suggesting metabolic stability impacts efficacy .
Q. What methodological considerations are critical when analyzing purity and stability?
- Analytical Challenges :
- HPLC Parameters : Use a C18 column with a mobile phase of 0.03 M potassium phosphate buffer and methanol (70:30 v/v), UV detection at 207 nm, and flow rate of 1 mL/min (adapted from clonidine HCl analysis in ). Validate linearity (1–10 µg/mL) and recovery rates (99.67–100.1%) .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months). Hydrolysis of the amide bond in acidic/basic conditions is a critical degradation pathway .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?
- Root Causes :
- Polymorphism: Different crystal forms (e.g., hydrochloride salt vs. free acid) yield varying thermal properties .
- Purity: Commercial samples may contain impurities (e.g., residual solvents) affecting melting behavior .
- Resolution Strategies :
- Perform DSC coupled with thermogravimetric analysis (TGA) to distinguish decomposition from melting.
- Use X-ray diffraction (XRD) to identify crystalline phases .
Q. What are the challenges in designing in vivo studies to assess its pharmacokinetics?
- Key Challenges :
- Bioavailability : Low oral bioavailability (<40%) due to first-pass metabolism. Use intravenous or intraperitoneal administration to bypass hepatic metabolism .
- Metabolite Interference : Major metabolites (e.g., β-phenyl-γ-aminobutyric acid) may confound pharmacokinetic data. Employ LC-MS/MS for selective quantification .
Q. Data Contradictions and Validation
- Melting Point Variability : Cross-validate using DSC and XRD to confirm whether discrepancies stem from polymorphism or impurities .
- Pharmacological Efficacy : Replicate early studies (e.g., Khaunina, 1964) under modern ethical guidelines to address historical inconsistencies in dosing and outcome measures .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (3R)-4-Amino-3-phenylbutanoic acid hydrochloride (1:1)
- Molecular Formula: C₁₀H₁₄ClNO₂
- Molecular Weight : 215.68 g/mol
- CAS Numbers : 1078-21-3 (racemic mixture), 52992-48-0 (R-enantiomer), 3060-41-1 (alternative identifier)
- Key Synonyms: Phenibut hydrochloride, β-Phenyl-GABA hydrochloride .
Pharmacological Profile: 4-Amino-3-phenylbutyric acid hydrochloride (Phenibut) is a γ-aminobutyric acid (GABA) derivative with selective agonism for GABAB receptors. It exhibits anxiolytic, nootropic, and antidepressant properties . The R-enantiomer is pharmacologically active, while the S-enantiomer lacks affinity for GABAB receptors but may interact with voltage-gated calcium channels .
Stereochemical Significance :
- R-Enantiomer : Binds to GABAB receptors with 2× higher potency than the racemic mixture.
- S-Enantiomer : Inactive at GABAB receptors but acts as a substrate for GABA transaminase .
Applications: Used clinically for anxiety, insomnia, and cognitive enhancement. Marketed under trade names like Noophen and Citrocard .
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Phenyl Substituents
Enantiomeric Comparisons
Key Findings :
- The R-enantiomer drives GABAB activity, while the S-enantiomer contributes to calcium channel effects .
- Substitutions on the phenyl ring (e.g., fluorine, cyano) alter target selectivity and pharmacokinetics .
Functional Group Modifications
Preparation Methods
Multi-Step Condensation and Hydrolysis Method
The industrial-scale synthesis outlined in Patent CN104478745A employs phenyl aldehyde and methyl acetoacetate as primary reactants . This method prioritizes cost-effectiveness and operational simplicity, achieving high yields through sequential condensation, hydrolysis, and salification stages.
Reaction Mechanism and Conditions
Step 1: Aldol Condensation
Phenyl aldehyde and methyl acetoacetate undergo base-catalyzed condensation in ethanol at room temperature for 45–50 hours. Piperazine or triethylamine serves as the organic base, facilitating enolate formation and subsequent nucleophilic attack. The molar ratio of phenyl aldehyde to methyl acetoacetate to ethanol is critical at 1:2.5–3:12–15 . Post-reaction, the mixture is filtered, and the filtrate concentrated to 25% of its original volume to precipitate the first intermediate (2-benzylidene-3-ketobutyrate).
Step 2: Alkaline Hydrolysis
The intermediate is treated with 20% sodium hydroxide at 85–90°C for 2–2.5 hours, cleaving ester groups to yield 3-phenyl-4-ketobutyric acid. A mass ratio of 1:1.8–2.0 (intermediate to NaOH) ensures complete hydrolysis . Acidification with HCl to pH 1–2 precipitates the second intermediate, which is filtered and dried.
Step 5: Salification
The free base is dissolved in 18% hydrochloric acid, concentrated to dryness, and recrystallized from 95% ethanol. This step achieves a purity >98% with a mass ratio of 1.0:0.3–0.5:2.0–2.5:2.0–3.0 (product:water:HCl:ethanol) .
Advantages and Limitations
-
Cost : Low due to inexpensive starting materials and minimal purification steps.
-
Drawbacks : Prolonged reaction times (50 hours for condensation) and moderate temperature control requirements.
Nitroaldol and Hydrogenation Approach
ChemicalBook outlines an alternative pathway leveraging nitroaldol chemistry, followed by catalytic hydrogenation . This method emphasizes precision in intermediate isolation and crystallographic purity.
Reaction Mechanism and Conditions
Stage 1: Nitroaldol Reaction
Nitromethane, benzaldehyde, and diethyl malonate react in ethanol at -5°C under sodium methoxide catalysis. The nitroaldol adduct forms via nucleophilic addition, with subsequent acidification (30% HCl/ethanol) yielding a nitro intermediate .
Stage 2: Hydrogenation
The nitro group is reduced to an amine using palladium-carbon (Pd/C) at 55°C under hydrogen pressure for 8 hours. This step achieves near-quantitative conversion, with the catalyst filtered and reused .
Stage 3: Hydrolysis and Salification
Hydrolysis with 30% HCl at 95°C for 24 hours cleaves ester groups, followed by decolorization (activated carbon) and crystallization at 0°C. The final product is isolated in 127g batches from 446g intermediate (28.5% yield) .
Advantages and Limitations
-
Yield : Moderate (28.5%) but highly reproducible.
-
Purity : Enhanced through controlled crystallization and decolorization.
-
Drawbacks : High catalyst cost (Pd/C) and energy-intensive hydrogenation.
Comparative Analysis of Synthetic Routes
Key Findings :
-
The condensation method excels in cost-efficiency and simplicity, making it suitable for bulk production.
-
The nitroaldol route offers superior intermediate control, favoring small-scale pharmaceutical synthesis.
Salification and Purification Techniques
Both methods converge on HCl-mediated salification but diverge in crystallization strategies:
Method | HCl Concentration | Solvent | Recrystallization Protocol |
---|---|---|---|
Multi-Step | 18% | Water/ethanol | 95% ethanol, 0°C crystallization |
Nitroaldol | 30% | Ethanol/water | 0°C crystallization, activated carbon |
Optimization Insights :
-
Ethanol-water systems prevent hydrochloride degradation during recrystallization.
-
Activated carbon treatment mitigates chromophore impurities, critical for pharmaceutical-grade output.
Stereochemical Considerations
While the above methods produce racemic 4-amino-3-phenylbutyric acid, pharmacological studies highlight the R-enantiomer’s superior GABA-B receptor affinity . Enantiomeric resolution typically involves chiral chromatography or enzymatic kinetic resolution, though these steps are omitted in industrial protocols .
Industrial-Scale Recommendations
For cost-driven production, the multi-step condensation method is optimal. Laboratories prioritizing purity and intermediate characterization should adopt the nitroaldol-hydrogenation approach . Future research should explore enantioselective catalysis to bypass post-synthesis resolution.
Properties
IUPAC Name |
4-amino-3-phenylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRYMGYPBGOPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3060-41-1 | |
Record name | 4-Amino-3-phenylbutanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625240H2LN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.